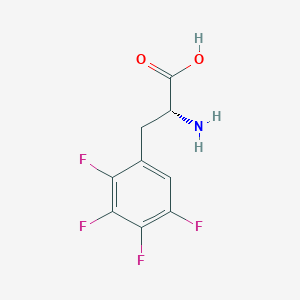

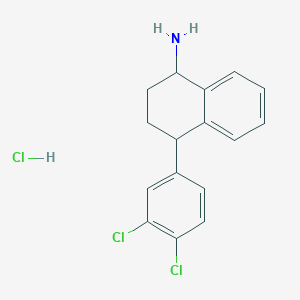

trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine, hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dasotraline hydrochloride is a serotonin, norepinephrine, and dopamine reuptake inhibitor (SNDRI) that was under investigation for the treatment of attention-deficit hyperactivity disorder (ADHD) and binge eating disorder (BED) . It is a stereoisomer of desmethylsertraline, an active metabolite of the selective serotonin reuptake inhibitor (SSRI) antidepressant sertraline .

Preparation Methods

The synthesis of dasotraline hydrochloride involves several steps. One known method starts with the preparation of chiral (S)-tetralone from racemic tetralone through chromatographic separation of sulfinyl imine diastereomers . The (S)-tetralone is then converted to a diastereomeric mixture of N-formyl amines, which are separated by chromatography to give the desired (1R,4S)-trans-diastereomer. This diastereomer is then hydrolyzed to afford dasotraline, which is converted to its hydrochloride salt .

Chemical Reactions Analysis

Dasotraline hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Amine oxidation to form oxime M41, followed by sulfation or glucuronidation.

N-hydroxylation: Followed by glucuronidation to form M35.

Oxidative deamination: To form (S)-tetralone.

Mono-oxidation: Of (S)-tetralone followed by glucuronidation to form M31A and M32.

Acetylation: To form (1R,4S)-acetamide M102.

Common reagents and conditions used in these reactions include oxidizing agents, glucuronidation agents, and acetylation agents. The major products formed from these reactions are various metabolites, including oxime M41, sulfate M42, glucuronide M43, and (S)-tetralone .

Scientific Research Applications

Dasotraline hydrochloride has been investigated for several scientific research applications:

Medicine: It has been studied for the treatment of ADHD and BED Clinical trials have shown that dasotraline can significantly reduce the number of binge-eating days per week and improve ADHD symptoms

Pharmacokinetics: Research has focused on its slow absorption and long elimination half-life, which allows for once-daily dosing.

Neurotransmitter Studies: As a potent inhibitor of serotonin, norepinephrine, and dopamine reuptake, dasotraline has been used to study the effects of these neurotransmitters on various psychological and physiological conditions.

Mechanism of Action

Dasotraline hydrochloride exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine . These neurotransmitters are associated with mood regulation, attention, and reward pathways. By inhibiting their reuptake, dasotraline increases the levels of these neurotransmitters in the synaptic cleft, enhancing their effects on the postsynaptic receptors .

Comparison with Similar Compounds

Dasotraline hydrochloride is unique due to its balanced inhibition of serotonin, norepinephrine, and dopamine reuptake . Similar compounds include:

Centanafadine: Another triple reuptake inhibitor with a similar mechanism of action.

Indatraline: A non-selective monoamine reuptake inhibitor.

Lometraline: A dopamine reuptake inhibitor.

Tametraline: A norepinephrine and dopamine reuptake inhibitor.

Compared to these compounds, dasotraline’s balanced inhibition of all three neurotransmitters makes it a unique candidate for treating disorders involving multiple neurotransmitter systems .

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXHIERZIRLOLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Propyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12279047.png)

![N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide](/img/structure/B12279050.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12279066.png)

![tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B12279071.png)

![2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12279076.png)